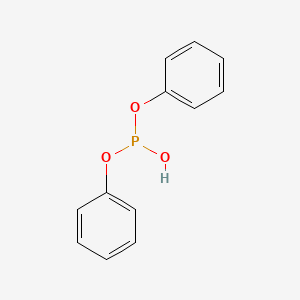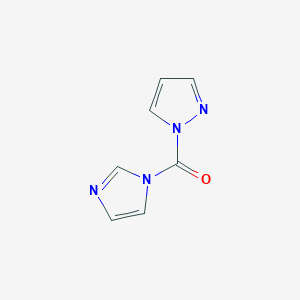
Phosphorous diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorous diphenyl ester, also known as diphenylphosphinic acid, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)OH. This compound is characterized by the presence of two phenyl groups attached to a phosphorus atom, which is also bonded to a hydroxyl group and an oxygen atom. It is a white crystalline solid that is soluble in organic solvents and exhibits unique chemical properties due to the presence of the phosphorus atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorous diphenyl ester can be synthesized through several methods. One common method involves the reaction of diphenylphosphine oxide with an oxidizing agent such as hydrogen peroxide or a halogen. The reaction typically occurs under mild conditions and yields diphenylphosphinic acid as the primary product.
Industrial Production Methods: On an industrial scale, phosphorous acid diphenyl is produced by the oxidation of diphenylphosphine. This process involves the use of oxidizing agents like hydrogen peroxide or chlorine in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorous diphenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenylphosphinic acid.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, chlorine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed:
Oxidation: Diphenylphosphinic acid.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinic acids.
Aplicaciones Científicas De Investigación
Phosphorous diphenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphorous acid diphenyl involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. The phosphorus atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Phosphorous diphenyl ester can be compared with other similar compounds such as:
Phosphoric Acid Diphenyl: Similar in structure but contains an additional oxygen atom bonded to the phosphorus.
Phosphinic Acid Diphenyl: Lacks the hydroxyl group present in phosphorous acid diphenyl.
Phosphonic Acid Diphenyl: Contains two hydroxyl groups bonded to the phosphorus atom.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other phosphorus-containing compounds.
Propiedades
Fórmula molecular |
C12H11O3P |
|---|---|
Peso molecular |
234.19 g/mol |
Nombre IUPAC |
diphenyl hydrogen phosphite |
InChI |
InChI=1S/C12H11O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13H |
Clave InChI |
FYOYCZHNDCCGCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione, 3,7,7-trimethyl-](/img/structure/B8589379.png)

![(R)-6-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B8589399.png)



![Carbamic acid,n-[2-amino-4-(1-methylethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8589435.png)






